Home > Products > Screening Compounds P124379 > N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide -

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Catalog Number: EVT-4647920
CAS Number:
Molecular Formula: C17H24N6O
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a c-MET inhibitor investigated for treating solid tumors. It exhibits species-dependent toxicity, particularly in humans, due to its metabolism by aldehyde oxidase (AO) into a less soluble metabolite (M11) that causes renal complications. []

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. The variations lie in the substituents attached to this core. While SGX523 has a quinoline ring and a methylpyrazole group, the target compound features an isopropyl group and a substituted piperidine ring. Understanding the metabolic liabilities of SGX523, specifically its AO-mediated metabolism, is crucial when considering the potential metabolic fate of the target compound.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is the major metabolite of SGX523, formed by aldehyde oxidase (AO) in monkeys and humans. It exhibits significantly lower solubility than SGX523, contributing to the observed renal toxicity in clinical trials. []

Relevance: Though not sharing the exact core structure, M11 highlights a critical metabolic pathway affecting the [, , ]triazolo[4,3-b]pyridazine scaffold. The presence of the 2-quinolinone group in M11, formed by AO-mediated oxidation, raises concerns about potential metabolic liabilities of N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, especially regarding the oxidation susceptibility of its substituent groups.

Relevance: Despite possessing an isothiazole ring instead of the isopropyl group found in N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core and a similar overall structure. The bioactivation potential of Compound 1, especially the involvement of CYP enzymes, necessitates investigating similar liabilities in the target compound, considering the metabolic susceptibility of the isopropyl group and piperidine ring.

Relevance: Although structurally similar to Compound 1, Compound 2 emphasizes the challenges in mitigating bioactivation solely through structural modifications. Despite introducing a new metabolic soft spot, the [, , ]triazolo[4,3-b]pyridazine core and the isothiazole ring in Compound 2 remain potential sites for bioactivation. This emphasizes the importance of thoroughly evaluating the metabolic fate and bioactivation potential of N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, particularly the isopropyl and piperidine substituents, despite their structural differences from the isothiazole group.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

Compound Description: This compound is a known c-Met kinase inhibitor, for which an X-ray crystal structure in complex with c-Met kinase has been determined. []

Relevance: This compound exhibits a high degree of structural similarity to N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. Both share the same core [, , ]triazolo[4,3-b]pyridazine structure. They both possess an isopropyl group directly attached to the triazolopyridazine core. Additionally, both compounds feature a cyclic substituent on the opposite end of the triazolopyridazine. This high degree of structural similarity suggests that N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide might also exhibit inhibitory activity against c-Met kinase.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Compound Description: This compound is a known inhibitor of the first bromodomain of BRD4, as demonstrated by X-ray crystallography. []

Relevance: This compound shares the same core [, , ]triazolo[4,3-b]pyridazine structure with N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. Notably, both compounds feature a piperidine-4-carboxamide group attached to the triazolopyridazine core. This structural similarity suggests that N-cyclopropyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide might also have affinity for bromodomains, including those within the BRD family.

Properties

Product Name

N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

IUPAC Name

N-cyclopropyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Molecular Formula

C17H24N6O

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H24N6O/c1-11(2)16-20-19-14-5-6-15(21-23(14)16)22-9-7-12(8-10-22)17(24)18-13-3-4-13/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,24)

InChI Key

PPRQLRDDWFJOPS-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC4

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.